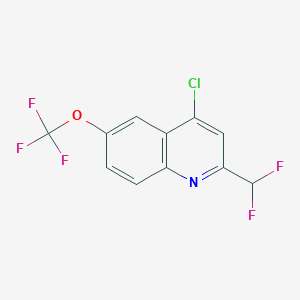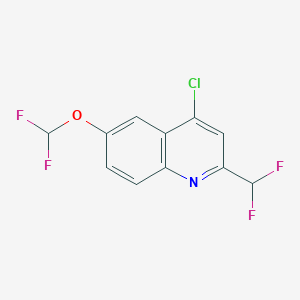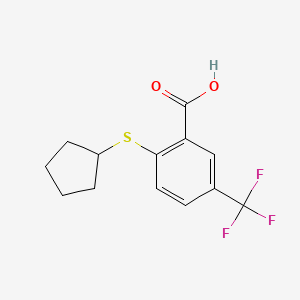
2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid
Overview
Description
2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid (CpTFA) is a versatile and useful compound in the laboratory. It is a synthetic organic compound belonging to the class of benzoic acids, and is composed of a cyclopentylsulfanyl group attached to a trifluoromethyl group at the 5-position of the benzene ring. CpTFA is used as a reagent in organic synthesis, and has a wide range of applications in scientific research.
Scientific Research Applications
- Field : Organic Chemistry .
- Application : The trifluoromethyl group is incorporated into organic motifs, enhancing the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .
- Method : The trifluoromethyl group is incorporated via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .
- Results : The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade, improving the development of pharmaceutical and agrochemical drugs .
- Field : Organic Synthesis .
- Application : The trifluoromethyl group is used in the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles .
- Method : The synthesis is achieved by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .
- Results : The method results in good to excellent yields of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles .
- Field : Physical Chemistry .
- Application : The trifluoromethyl group is used to study its effects on non-covalent interactions .
- Method : The study was conducted through a comprehensive rotational investigation of the 2-(trifluoromethyl)acrylic acid-water complex .
- Results : The study found that the trifluoromethyl group has significant effects on non-covalent interactions .
Transition Metal-Mediated Trifluoromethylation Reactions
Synthesis of 2-Trifluoromethyl Benzimidazoles, Benzoxazoles, and Benzothiazoles
Study of Non-Covalent Interactions
- Synthesis of Trifluoromethyl Ketones
- Field : Organic Synthesis .
- Application : Trifluoromethyl ketones are synthesized from carboxylic acids .
- Method : The synthesis is achieved by the trifluoromethylation of carboxylic acids, mediated by fluoroarenes . The fluoroarene activates the acid group and generates the trifluoromethyl anion in situ .
- Results : The protocol is safe and metal-free, operates under mild reaction conditions .
- Field : Organic Synthesis .
- Application : The trifluoromethyl group is used in the synthesis of benzimidazoles, benzoxazoles, and benzothiazoles .
- Method : The synthesis is achieved by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .
- Results : The method results in good to excellent yields of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles .
- Field : Physical Chemistry .
- Application : The trifluoromethyl group is used to study its effects on non-covalent interactions .
- Method : The study was conducted through a comprehensive rotational investigation of the 2-(trifluoromethyl)acrylic acid-water complex .
- Results : The study found that the trifluoromethyl group has significant effects on non-covalent interactions .
Synthesis of 2-Trifluoromethyl Benzimidazoles, Benzoxazoles, and Benzothiazoles
Study of Non-Covalent Interactions
properties
IUPAC Name |
2-cyclopentylsulfanyl-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O2S/c14-13(15,16)8-5-6-11(10(7-8)12(17)18)19-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFLHRMDKCGQFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=C(C=C(C=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylsulfanyl)-5-(trifluoromethyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



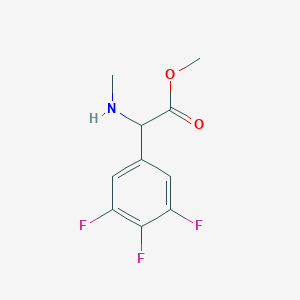
![[1-(2-Methylpropyl)cyclopentyl]methanamine](/img/structure/B1428835.png)
![[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1428836.png)
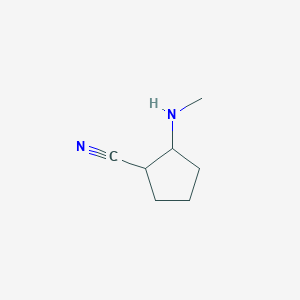
![2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428839.png)
![3-(difluoromethyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1428841.png)
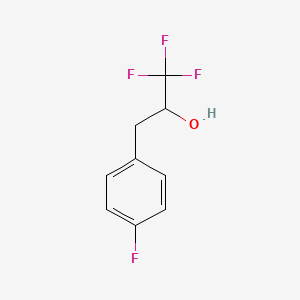
![1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1428844.png)
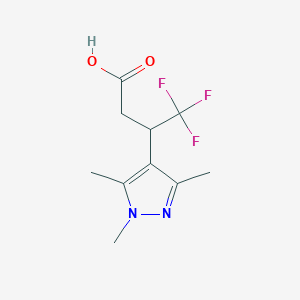
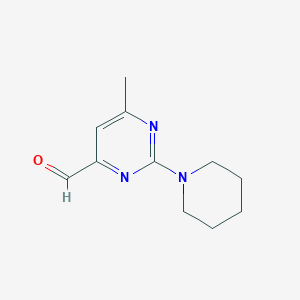
![2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B1428848.png)
